REACTION_CXSMILES
|
Cl[CH:2]([CH2:6][C:7]1[O:11][C:10]([CH3:12])=[N:9][C:8]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19]([F:22])([F:21])[F:20])[C:3]([OH:5])=[O:4].C([O-])(=O)C.[Na+]>C(O)C>[CH3:12][C:10]1[O:11][C:7]([CH2:6][CH2:2][C:3]([OH:5])=[O:4])=[C:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:19]([F:20])([F:21])[F:22])[N:9]=1 |f:1.2|
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Name
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2-chloro-3-[2-methyl-4-(2-trifluoromethylphenyl)-5-oxazolyl]propionic acid
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Quantity
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2.5 g
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Type
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reactant
|
Smiles
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ClC(C(=O)O)CC1=C(N=C(O1)C)C1=C(C=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
0.62 g
|
Type
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reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
paladium-carbon
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the catalyst was filtered off
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
|
WASH
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Details
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The ethyl acetate layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
|
The solvent was distilled off
|
Type
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ADDITION
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Details
|
iso-propyl ether was added to the residue
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=C(N1)C1=C(C=CC=C1)C(F)(F)F)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |